molecular formula C14H14N2O4S B4273281 3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4273281
M. Wt: 306.34 g/mol
InChI Key: YAVRKBRPBBRBBO-UHFFFAOYSA-N
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Description

3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a unique compound with potential applications across various scientific fields. Its structure combines a bicyclic scaffold with both thiophene and carboxamide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

3-[(3-carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c15-11(17)8-3-4-21-13(8)16-12(18)9-6-1-2-7(5-6)10(9)14(19)20/h1-4,6-7,9-10H,5H2,(H2,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVRKBRPBBRBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=C(C=CS3)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. One common route might involve:

  • Starting with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as a precursor.

  • Introducing the thiophene ring via a substitution reaction.

  • Forming the amide bond through amidation reactions using specific coupling reagents like EDC or DCC.

  • Optimizing the conditions such as temperature, pH, and solvent to yield the desired product in high purity.

Industrial Production Methods: : On an industrial scale, the production would involve scalable techniques like continuous flow synthesis to enhance yield and efficiency. Process optimization is key for achieving reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.

  • Substitution: : The amine group allows for further functionalization through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as mCPBA (meta-Chloroperoxybenzoic acid) for mild conditions.

  • Reduction: : LiAlH4 for carboxyl reduction.

  • Substitution: : Halogenated compounds for nucleophilic substitution under mild basic conditions.

Major Products Formed

  • Sulfoxides or sulfones: (from oxidation).

  • Alcohols: (from reduction of the carboxylic acid).

  • Various substituted derivatives: (via nucleophilic substitution).

Scientific Research Applications

This compound has a broad spectrum of applications:

  • Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Medicine: : Investigated for potential pharmaceutical properties, particularly as enzyme inhibitors.

  • Industry: : Utilized in the development of novel materials with unique properties.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.

  • Pathways Involved: : Potential inhibition of enzymatic pathways, affecting processes such as inflammation, cell proliferation, or metabolic control.

Comparison with Similar Compounds

Compared to other similar compounds:

  • Unique Features: : The combination of a bicyclo[2.2.1]hept-5-ene framework with a thiophene ring and carboxamide functionality.

  • Similar Compounds

    • Bicyclo[2.2.1]heptane derivatives.

    • Thiophene-based carboxamides.

    • Other bicyclic compounds with functionalized amine groups.

Each of these similar compounds offers different reactivity and biological activities, making 3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({[3-(aminocarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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